4-Methyl-2-(toluene-4-sulfonylamino)-thiazole-5-carboxylic acid ethyl ester
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Overview
Description
Ethyl 4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonamide with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and sulfonamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxylate
- 4-methyl-2-(4-methylbenzenesulfonamido)thiazole-5-carboxylic acid
- 4-methyl-2-(4-methylbenzenesulfonamido)thiazole
Uniqueness
Ethyl 4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and potential bioavailability compared to similar compounds.
Properties
Molecular Formula |
C14H16N2O4S2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4S2/c1-4-20-13(17)12-10(3)15-14(21-12)16-22(18,19)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
CWOUHAADHGAMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
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